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molecular formula C9H11ClO B8702359 2-Chloro-1-(4-methylphenyl)ethan-1-ol

2-Chloro-1-(4-methylphenyl)ethan-1-ol

Cat. No. B8702359
M. Wt: 170.63 g/mol
InChI Key: HNIOYEPFDGBZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05266485

Procedure details

Cultivation, reaction and purification were carried out in the same way as described in Example 9 except that 2-chloro-1-(2'-methylphenyl) ethanone, 2-chloro-1-(3'-methylphenyl) ethanone, 2-chloro-1-(4'-methylphenyl) ethanone were used as substrate, and (-)-2-chloro-1-(2'-methylphenyl) ethanol, (-)-2-chloro-1-(3'-methylphenyl) ethanol, (-)-2-chloro-1-(4'-methylphenyl) ethanol were obtained. The yield, specific rotation and optical purity determined by high-performance liquid chromatography were shown in Table 6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClCC(C1C=CC=CC=1C)=O.ClCC(C1C=CC=C(C)C=1)=O.[Cl:23][CH2:24][C:25]([C:27]1[CH:32]=[CH:31][C:30]([CH3:33])=[CH:29][CH:28]=1)=[O:26].ClCC(C1C=CC=CC=1C)O.ClCC(C1C=CC=C(C)C=1)O>>[Cl:23][CH2:24][CH:25]([C:27]1[CH:32]=[CH:31][C:30]([CH3:33])=[CH:29][CH:28]=1)[OH:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C1=C(C=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C1=CC(=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C1=CC=C(C=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(O)C1=C(C=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(O)C1=CC(=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Cultivation, reaction and purification

Outcomes

Product
Name
Type
product
Smiles
ClCC(O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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